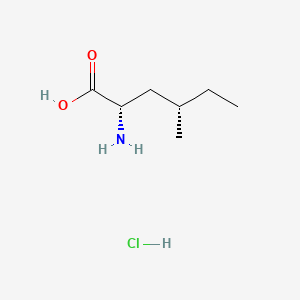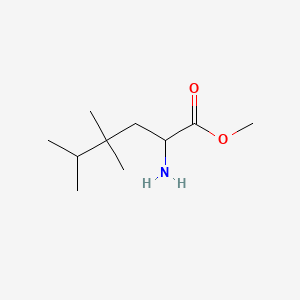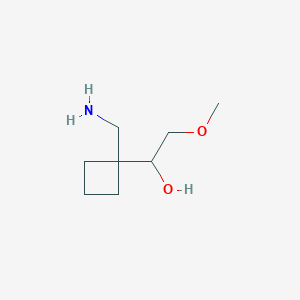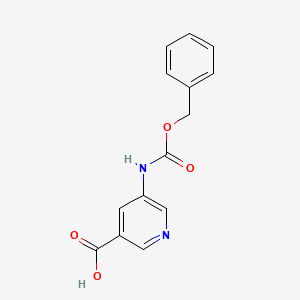
Methyl (R)-3-amino-3-cyclohexylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-cyclohexylpropanoate is an organic compound with a unique structure that includes a cyclohexyl ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3-amino-3-cyclohexylpropanoic acid+methanolacid catalystMethyl (R)-3-amino-3-cyclohexylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality Methyl ®-3-amino-3-cyclohexylpropanoate.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the amino group into a halide.
Major Products Formed
Oxidation: Formation of Methyl ®-3-nitro-3-cyclohexylpropanoate.
Reduction: Formation of Methyl ®-3-amino-3-cyclohexylpropanol.
Substitution: Formation of Methyl ®-3-halo-3-cyclohexylpropanoate.
Scientific Research Applications
Methyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-amino-3-phenylpropanoate: Contains a phenyl ring instead of a cyclohexyl ring.
Methyl ®-3-amino-3-methylpropanoate: Contains a methyl group instead of a cyclohexyl ring.
Methyl ®-3-amino-3-ethylpropanoate: Contains an ethyl group instead of a cyclohexyl ring.
Uniqueness
Methyl ®-3-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1 |
InChI Key |
QPIJOUZKOGIOFE-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCCC1)N |
Canonical SMILES |
COC(=O)CC(C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


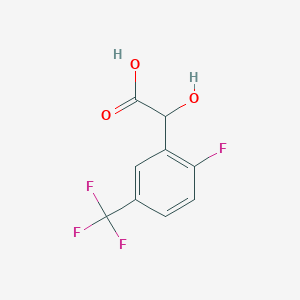
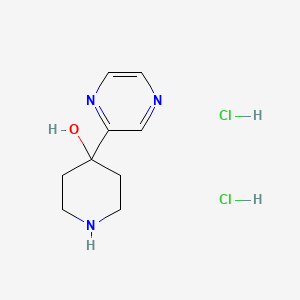
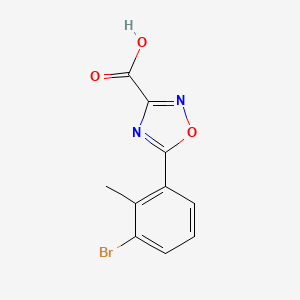
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

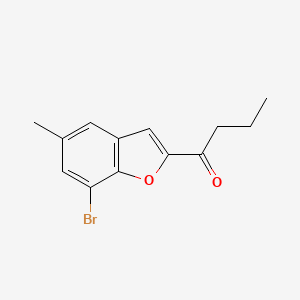
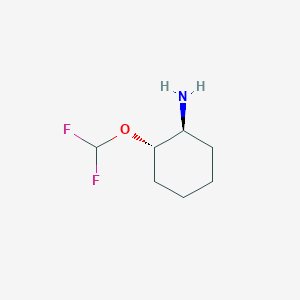
![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
